

Merafloxacin (CI-934) full chemical name

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Compound of Interest

Compound Name: Merafloxacin

Cat. No.: B020678

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An In-Depth Technical Guide to **Merafloxacin** (CI-934)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity

Merafloxacin, also known as CI-934, is a fluoroquinolone antibacterial agent. Its full chemical name is 1-Ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid[1]. The racemic mixture is often referred to as (±)-1-ETHYL-7-(3-((ETHYLAMINO)METHYL)-1-PYRROLIDINYL)-6,8-DIFLUORO-1,4-DIHYDRO-4-OXO-3-QUINOLINECARBOXYLIC ACID[2].

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₉ H ₂₃ F ₂ N ₃ O ₃
Molecular Weight	379.40 g/mol [1][2]
CAS Number	91188-00-0[1]

Mechanism of Action: Dual-Activity Profile

Merafloxacin exhibits a dual-activity profile, functioning as both a traditional antibacterial agent and a novel antiviral agent by targeting a specific viral replication mechanism.

Antibacterial Activity

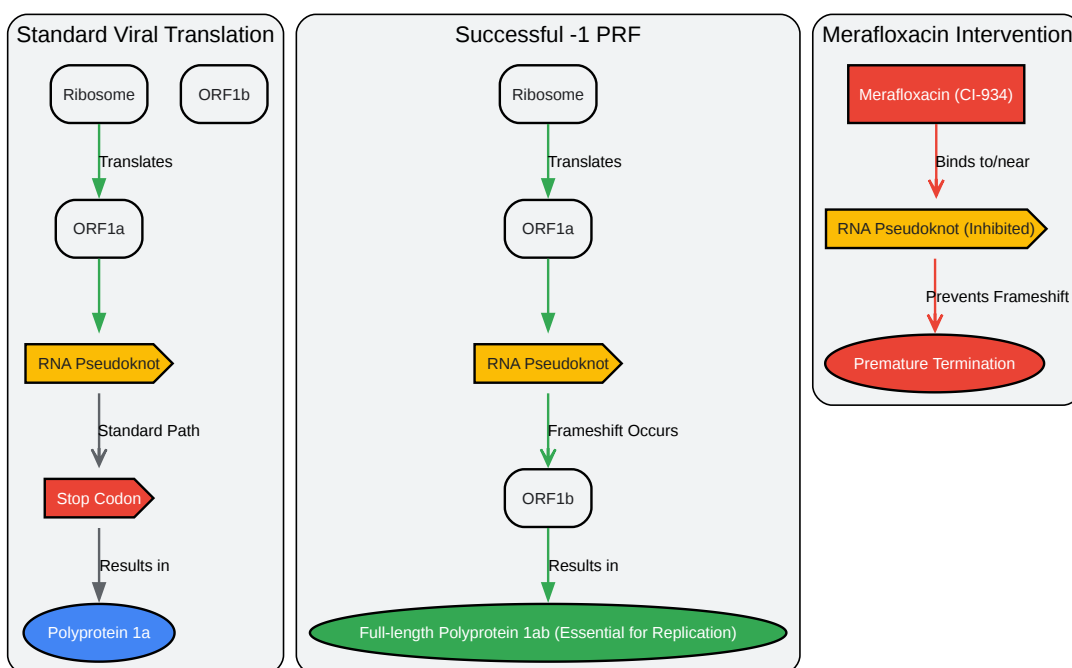
As a fluoroquinolone, **Merafloxacin**'s primary antibacterial mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, **Merafloxacin** effectively halts bacterial proliferation.

Antiviral Activity: Inhibition of Programmed -1 Ribosomal Frameshifting (-1 PRF)

More recently, **Merafloxacin** was identified as a potent inhibitor of programmed -1 ribosomal frameshifting (-1 PRF) in betacoronaviruses, including SARS-CoV-2[3][4]. The translation of the viral polyprotein essential for replication is dependent on a ribosomal frameshift at a specific RNA pseudoknot structure. **Merafloxacin** disrupts this process, leading to the premature termination of the viral polymerase and halting viral replication[5].

The following diagram illustrates the mechanism of -1 PRF and the inhibitory action of **Merafloxacin**.

Mechanism of -1 Programmed Ribosomal Frameshifting (PRF) and Merafloxacin Inhibition

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Caption: **Merafloxacin** inhibits viral replication by preventing -1 PRF.

Quantitative Data

Antiviral Activity

Merafloxacin has demonstrated significant inhibitory effects on the replication of various betacoronaviruses.

Virus	Assay	Endpoint	Value (µM)
SARS-CoV-2	-1 PRF Inhibition	IC ₅₀	~20[6][7]
SARS-CoV-2	Viral Replication	EC ₅₀	2.6[3][7]
SARS-CoV-2	Viral Replication	EC ₉₀	12[3]
SARS-CoV	-1 PRF Inhibition	IC ₅₀	~20[5]
HCoV-HKU1	-1 PRF Inhibition	IC ₅₀	30[5][6]
HCoV-OC43	-1 PRF Inhibition	IC ₅₀	39[5][6]

Antibacterial Activity

Merafloxacin shows broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

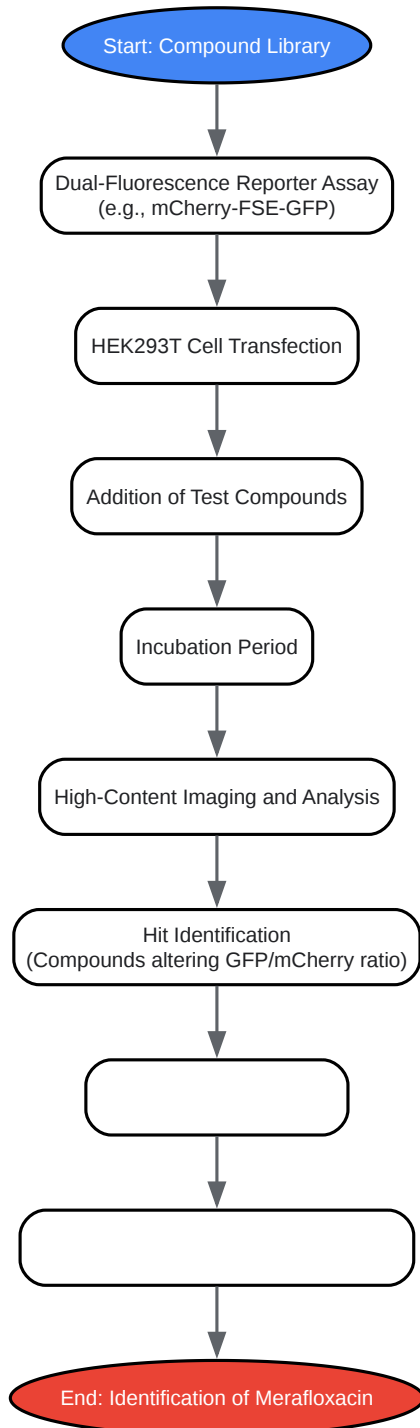
Bacterial Group/Species	MIC Range (mg/L)
Gram-Positive Aerobes	
Staphylococcus aureus	0.06 - 0.25[8]
Beta-haemolytic streptococci	0.12 - 0.5[8]
Streptococcus pneumoniae	0.25 - 0.5[8]
Viridans streptococci	0.06 - 0.5[8]
Enterococci	0.12 - 0.5[8]
Gram-Negative Aerobes	
Enterobacteriaceae	< 1[8]
Aeromonas sp.	< 1[8]
Haemophilus influenzae	< 1[8]
Neisseria gonorrhoeae	< 1[8]
Acinetobacter	≤ 8[8]
Pseudomonas aeruginosa	≤ 8[8]
Anaerobes	
Bacteroides species	1 - 8[8]
Other Anaerobes	≤ 1[8]

Experimental Protocols

High-Throughput Screening for -1 PRF Inhibitors

The identification of **Merafloxacin** as a -1 PRF inhibitor was the result of a high-throughput compound screen. The general workflow for such a screen is outlined below.

High-Throughput Screening Workflow for -1 PRF Inhibitors

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Caption: Workflow for identifying -1 PRF inhibitors like **Merafloxacin**.

Methodology:

- **Reporter Construct:** A dual-reporter system is created, typically with a fluorescent protein (e.g., mCherry) followed by the viral frameshift element (FSE) and a second fluorescent protein in the -1 frame (e.g., GFP).
- **Cell Transfection:** A suitable cell line (e.g., HEK293T) is transfected with the reporter construct.
- **Compound Screening:** A library of small molecules is added to the cells in a multi-well plate format.
- **Data Acquisition:** After an incubation period, the cells are imaged, and the fluorescence intensity of both reporter proteins is quantified.
- **Hit Identification:** Compounds that alter the ratio of the second fluorescent protein to the first are identified as potential modulators of frameshifting.
- **Validation:** Hits are validated using a secondary, often more sensitive, assay such as a dual-luciferase reporter assay to confirm their effect on -1 PRF and to determine IC₅₀ values.

Viral Replication Assay (Plaque Assay)

To determine the efficacy of **Merafloxacin** in inhibiting viral propagation, a plaque assay is commonly employed.

Methodology:

- **Cell Seeding:** A monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2) is grown in multi-well plates.
- **Infection:** The cells are infected with a known dilution of the virus for a short period.
- **Compound Treatment:** The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing various concentrations of **Merafloxacin**.
- **Incubation:** The plates are incubated for a period sufficient for plaques (zones of cell death) to form.

- Quantification: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The EC₅₀ and EC₉₀ values are calculated by comparing the number of plaques in treated wells to untreated controls.

Summary and Future Directions

Merafloxacin (CI-934) is a promising dual-action molecule with established antibacterial properties and a novel antiviral mechanism of action against betacoronaviruses. Its ability to specifically inhibit the -1 programmed ribosomal frameshifting essential for viral replication provides a unique therapeutic avenue. Further research into the precise binding site of **Merafloxacin** on the viral RNA pseudoknot and optimization of its structure could lead to the development of a new class of broad-spectrum antiviral drugs targeting this fundamental viral process.

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